Lysyl-phenylalanyl-histidyl-glutamyl-lysyl-histidyl-histidyl-seryl-histidyl-arginyl-glycyl-tyrosine
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Description
The Echelon Autotaxin (ATX) Inhibitor Assay Service utilizes one of Echelon’s Autotaxin Inhibitor Screening kits depending on the scale of the project (catalog#’s K-4200 or K-4200HTS). These kits use the fluorogenic ATX substrate, FS-3. FS-3 is an LPC analogue that is conjugated with both a fluorophore (fluorescein) and a quencher. In its native state the quencher interferes with fluorescein’s fluorescence. Once ATX cleaves FS-3, fluorescein becomes liberated from the quencher, resulting in increased fluorescence.
Histatin 8 is a hemagglutination inhibiting peptide.
Mechanism of Action
Histatin 8, also known as Lysyl-phenylalanyl-histidyl-glutamyl-lysyl-histidyl-histidyl-seryl-histidyl-arginyl-glycyl-tyrosine, is a peptide that belongs to a group of related neutral and basic histidine-rich peptides present in human salivary secretions . It possesses fungicidal and bactericidal activities .
Target of Action
Histatins, including Histatin 8, primarily target the fungal cell membrane . They bind to a receptor on the fungal cell membrane and enter the cytoplasm .
Mode of Action
Once inside the cytoplasm, Histatins target the mitochondrion . They induce the non-lytic loss of ATP from actively respiring cells, which can induce cell death . In addition, they have been shown to disrupt the cell cycle and lead to the generation of reactive oxygen species .
Biochemical Pathways
Histatins affect several biochemical pathways. Their cationic character is crucial for their membrane-disrupting activity, which forms the basis of their antimicrobial activity . They also have immunomodulatory activity and stimulate cell migration .
Result of Action
The primary result of Histatin 8’s action is the induction of cell death in fungal cells . This is achieved through the disruption of the cell cycle and the generation of reactive oxygen species . It also has antimicrobial activity due to its ability to disrupt cell membranes .
Action Environment
The action of Histatin 8 is influenced by the environment in which it is present. For instance, its antimicrobial activity is enhanced in the oral cavity, where it is naturally found . The presence of negatively charged molecules and surfaces in this environment allows Histatin 8 to bind and exert its effects .
Properties
IUPAC Name |
(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[2-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H99N25O17/c71-20-6-4-11-46(73)59(101)90-50(23-39-9-2-1-3-10-39)63(105)92-51(25-41-29-76-35-82-41)65(107)89-49(18-19-58(99)100)62(104)88-48(12-5-7-21-72)61(103)91-53(27-43-31-78-37-84-43)66(108)93-54(28-44-32-79-38-85-44)67(109)95-56(34-96)68(110)94-52(26-42-30-77-36-83-42)64(106)87-47(13-8-22-80-70(74)75)60(102)81-33-57(98)86-55(69(111)112)24-40-14-16-45(97)17-15-40/h1-3,9-10,14-17,29-32,35-38,41-44,46-56,96-97H,4-8,11-13,18-28,33-34,71-73H2,(H,81,102)(H,86,98)(H,87,106)(H,88,104)(H,89,107)(H,90,101)(H,91,103)(H,92,105)(H,93,108)(H,94,110)(H,95,109)(H,99,100)(H,111,112)(H4,74,75,80)/t41?,42?,43?,44?,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVLPSBDYOVCST-ZUDWGGBQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2C=NC=N2)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC3C=NC=N3)C(=O)NC(CC4C=NC=N4)C(=O)NC(CO)C(=O)NC(CC5C=NC=N5)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC6=CC=C(C=C6)O)C(=O)O)NC(=O)C(CCCCN)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2C=NC=N2)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3C=NC=N3)C(=O)N[C@@H](CC4C=NC=N4)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC5C=NC=N5)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)O)NC(=O)[C@H](CCCCN)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H99N25O17 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1562.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127637-03-0 |
Source
|
Record name | Histatin 8 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127637030 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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